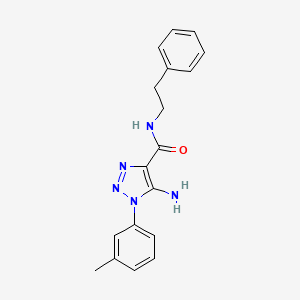![molecular formula C19H27N3O6 B5973675 methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B5973675.png)
methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate, also known as DPA-714, is a novel PET (positron emission tomography) radiotracer that has been extensively used in scientific research. It is a selective ligand for the translocator protein (TSPO), which is highly expressed in activated microglia and has been implicated in various neurological disorders. DPA-714 has been used to study the role of microglia in neuroinflammation, neurodegeneration, and neuroprotection.
Mécanisme D'action
The mechanism of action of methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate involves its binding to TSPO, which is highly expressed in activated microglia. TSPO has been implicated in various cellular processes, including cholesterol transport, apoptosis, and immune response. The binding of methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate to TSPO results in the modulation of microglial activation, which can have both neuroprotective and neurotoxic effects depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate are complex and depend on various factors, including the dose, the duration of exposure, and the context. methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate has been shown to modulate microglial activation, which can result in the production of pro-inflammatory cytokines and reactive oxygen species. However, methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate has also been shown to have neuroprotective effects by reducing neuroinflammation and promoting neurogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate in lab experiments include its selectivity for TSPO, its ability to cross the blood-brain barrier, and its non-invasive imaging capabilities. However, there are also limitations to using methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate, including its high cost, the need for specialized equipment for PET imaging, and the potential for off-target effects.
Orientations Futures
There are several future directions for the use of methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate in scientific research. One potential direction is the development of new TSPO ligands with improved selectivity and efficacy. Another potential direction is the use of methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate in clinical trials to investigate its potential as a diagnostic tool for neurological disorders. Finally, the use of methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate in combination with other imaging modalities and biomarkers may provide new insights into the pathophysiology of neurological disorders and lead to the development of new therapeutic strategies.
Méthodes De Synthèse
The synthesis of methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate involves several steps, including the protection of the amine group, the coupling of the piperazine ring, and the deprotection of the amine group. The final product is obtained through purification by column chromatography. The synthesis of methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate has been used in various scientific research applications, including PET imaging, in vitro studies, and in vivo studies. PET imaging with methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate allows for the visualization and quantification of TSPO expression in vivo, which can be used to monitor the progression of neuroinflammation and neurodegeneration. In vitro studies with methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate have been used to investigate the mechanisms of action of TSPO ligands and their effects on microglial activation. In vivo studies with methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate have been used to study the role of microglia in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
methyl 2-[[2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c1-21(12-18(24)28-4)17(23)10-14-19(25)20-7-8-22(14)11-13-5-6-15(26-2)16(9-13)27-3/h5-6,9,14H,7-8,10-12H2,1-4H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZUQFQZVSPCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973593.png)

![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5973616.png)
![N-[1,1-dimethyl-2-(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B5973624.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5973627.png)

![[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5973659.png)
![isopropyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5973661.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5973666.png)
![1-(4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5973676.png)
![4-{2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5973684.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone](/img/structure/B5973689.png)
![3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5973690.png)
